(2,6-Dimethoxy-4-methylphenyl)acetone
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Description
(2,6-Dimethoxy-4-methylphenyl)acetone is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of (2,6-Dimethoxy-4-methylphenyl)acetone can be achieved through a multi-step reaction pathway involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.
Starting Materials
4-methyl-2,6-dimethoxyphenol, acetic anhydride, sodium acetate, sulfuric acid, sodium hydroxide, magnesium, iodine, diethyl ether, ethyl acetate, wate
Reaction
Step 1: Conversion of 4-methyl-2,6-dimethoxyphenol to 4-methyl-2,6-dimethoxyphenyl acetate, React 4-methyl-2,6-dimethoxyphenol with acetic anhydride in the presence of sulfuric acid and sodium acetate as a catalyst, Heat the mixture at 80-90°C for 2-3 hours, Cool the mixture and add water to it, Extract the product with diethyl ether, Dry the organic layer with anhydrous sodium sulfate, Evaporate the solvent to obtain 4-methyl-2,6-dimethoxyphenyl acetate, Step 2: Conversion of 4-methyl-2,6-dimethoxyphenyl acetate to 4-methyl-2,6-dimethoxyphenylpropan-2-one, React 4-methyl-2,6-dimethoxyphenyl acetate with magnesium in the presence of iodine as a catalyst, Add ethyl acetate to the reaction mixture and stir for 1-2 hours, Add water to the mixture and extract the product with diethyl ether, Dry the organic layer with anhydrous sodium sulfate, Evaporate the solvent to obtain 4-methyl-2,6-dimethoxyphenylpropan-2-one, Step 3: Conversion of 4-methyl-2,6-dimethoxyphenylpropan-2-one to (2,6-Dimethoxy-4-methylphenyl)acetone, React 4-methyl-2,6-dimethoxyphenylpropan-2-one with sodium hydroxide in the presence of water, Heat the mixture at 80-90°C for 2-3 hours, Cool the mixture and extract the product with diethyl ether, Dry the organic layer with anhydrous sodium sulfate, Evaporate the solvent to obtain (2,6-Dimethoxy-4-methylphenyl)acetone
properties
IUPAC Name |
1-(2,6-dimethoxy-4-methylphenyl)propan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8-5-11(14-3)10(7-9(2)13)12(6-8)15-4/h5-6H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGFWCOSJMRGNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)CC(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethoxy-4-Methylphenyl)Acetone |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.